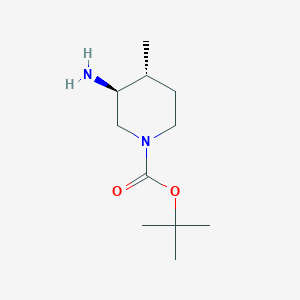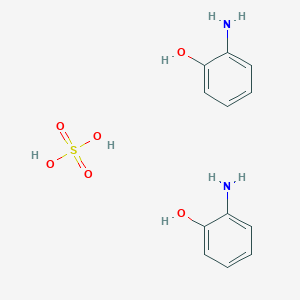
2-Aminophenol Hemisulfate Salt
概要
説明
2-Aminophenol Hemisulfate Salt: is an organic compound with the chemical formula C12H16N2O6S o-Aminophenol sulfate . This compound is a derivative of 2-Aminophenol, where the hemisulfate salt form enhances its solubility and stability. It is commonly used in various chemical and industrial applications due to its unique properties.
科学的研究の応用
Chemistry:
Dye Synthesis: 2-Aminophenol Hemisulfate Salt is used as an intermediate in the synthesis of various dyes, particularly metal-complex dyes.
Heterocyclic Compounds: It is used in the synthesis of heterocyclic compounds such as benzoxazoles, which have applications in pharmaceuticals.
Biology and Medicine:
Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industry:
Photographic Developers: The compound is used in the formulation of photographic developers for black-and-white photography.
Corrosion Inhibitors: It is used in the formulation of corrosion inhibitors for metals.
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of Nitrophenol: The primary method for synthesizing 2-Aminophenol involves the reduction of 2-Nitrophenol using hydrogen in the presence of a catalyst such as palladium or platinum. The reaction is typically carried out under high pressure and temperature conditions.
Iron Reduction: Another method involves the reduction of 2-Nitrophenol using iron powder in an acidic medium. This method is less expensive and more environmentally friendly compared to hydrogenation.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, the reduction of 2-Nitrophenol to 2-Aminophenol is often performed using catalytic hydrogenation. The process involves the use of a hydrogen gas and a metal catalyst, typically palladium on carbon, under controlled temperature and pressure conditions.
Sulfonation: The resulting 2-Aminophenol is then reacted with sulfuric acid to form 2-Aminophenol Hemisulfate Salt. This reaction is carried out under controlled conditions to ensure the formation of the desired salt.
化学反応の分析
Types of Reactions:
Oxidation: 2-Aminophenol Hemisulfate Salt can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products:
Quinone Derivatives: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Phenols: Formed through substitution reactions.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: 2-Aminophenol Hemisulfate Salt can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Interactions: The compound can interact with proteins, altering their structure and function. This can affect various cellular processes and pathways.
類似化合物との比較
4-Aminophenol: Similar in structure but differs in the position of the amino group. It is also used in dye synthesis and pharmaceuticals.
2-Hydroxyaniline: Another name for 2-Aminophenol, highlighting its hydroxyl group.
2-Methylphenol: Similar in structure but with a methyl group instead of an amino group.
Uniqueness:
Solubility and Stability: The hemisulfate salt form enhances the solubility and stability of 2-Aminophenol, making it more suitable for various applications.
Versatility: The compound’s ability to undergo various chemical reactions and its use in multiple fields such as chemistry, biology, and industry highlight its versatility.
特性
IUPAC Name |
2-aminophenol;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO.H2O4S/c2*7-5-3-1-2-4-6(5)8;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUIDGXTJAQFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)O.C1=CC=C(C(=C1)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892460 | |
| Record name | 2-Aminophenol sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67845-79-8 | |
| Record name | o-Aminophenol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-amino-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminophenol sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-AMINOPHENOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45L97927QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B6355811.png)

![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)
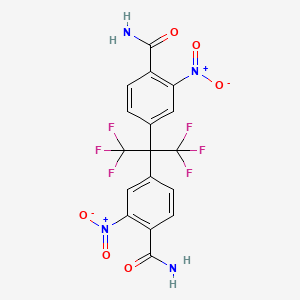
![2,6-dibromothieno[3,2-f][1]benzothiole](/img/structure/B6355836.png)



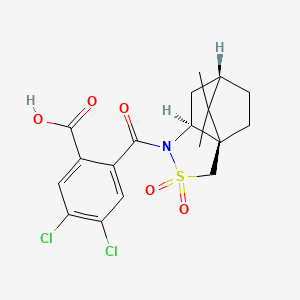
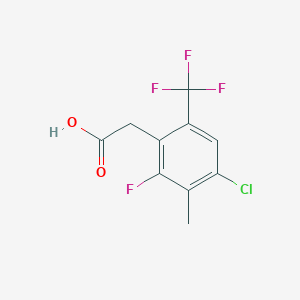
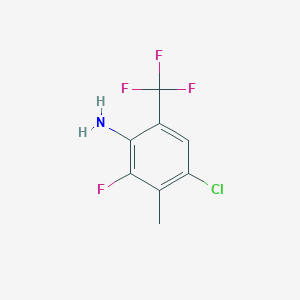
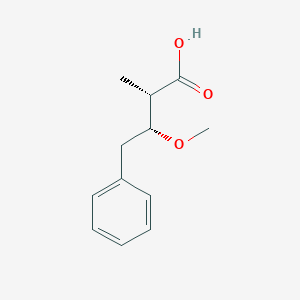
![N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B6355883.png)
